2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide
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Overview
Description
2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with an amino group and a carboxamide group. The presence of the fluorophenyl group adds to its unique chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of 2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide is currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to interact with their targets, leading to various biological responses .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide typically involves the condensation of 2-fluoroaniline with thiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(4-fluorophenyl)thiophene-3-carboxamide
- 2-amino-N-(2-chlorophenyl)thiophene-3-carboxamide
- 2-amino-N-(2-bromophenyl)thiophene-3-carboxamide
Uniqueness
2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its chloro and bromo analogs .
Properties
IUPAC Name |
2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-8-3-1-2-4-9(8)14-11(15)7-5-6-16-10(7)13/h1-6H,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJDSQKLUAMCRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(SC=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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